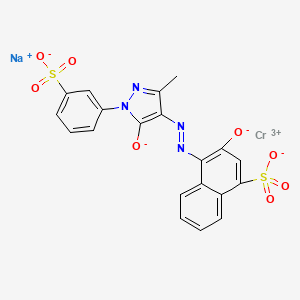

C20H12CrN4NaO8S2

Acid Red 186

CAS No.: 52677-44-8

Cat. No.: VC3713225

Molecular Formula: C20H12CrN4O8S2.Na

C20H12CrN4NaO8S2

Molecular Weight: 575.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52677-44-8 |

|---|---|

| Molecular Formula | C20H12CrN4O8S2.Na C20H12CrN4NaO8S2 |

| Molecular Weight | 575.5 g/mol |

| IUPAC Name | sodium;chromium(3+);4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate |

| Standard InChI | InChI=1S/C20H16N4O8S2.Cr.Na/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;/h2-10H,1H3,(H4,21,22,23,25,26,27,28,29,30,31,32);;/q;+3;+1/p-4 |

| Standard InChI Key | FHHDECHWBGHEIZ-UHFFFAOYSA-J |

| SMILES | CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].[Na+].[Cr+3] |

| Canonical SMILES | CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Cr+3] |

Introduction

Chemical Identity and Structure

Acid Red 186 is identified by the Chemical Abstracts Service (CAS) registry number 52677-44-8 and belongs to the class of metal-complex azo dyes . It has a complex chemical name: sodium chromium(3+) 4-{(E)-[3-methyl-5-oxido-1-(3-sulfonatophenyl)-1H-pyrazol-4-yl]diazenyl}-3-oxidonaphthalene-1-sulfonate (1:1:1) . This compound is also known by numerous trade names including Pink BE, Fast Pink BNI, Neolan Rose BE, Dinacid Pink BE, Kemacid Red 186, and Chromolan Pink B .

Molecular Structure

The chemical structure of Acid Red 186 is characterized by an azo linkage (-N=N-) that connects aromatic rings with various functional groups. This structural feature is fundamental to its classification as an azo dye. The compound exists in multiple forms, including its free acid form (CAS: 50335-05-2) and its more commonly used sodium salt form .

Physical and Chemical Properties

Acid Red 186 exhibits a range of physical and chemical properties that make it suitable for industrial applications. Its molecular formula is C20H12CrN4NaO8S2 with a molecular weight of 575.44 g/mol . The compound contains functional groups such as hydroxyl (-OH) and sulfonic acid (-SO3H), which contribute significantly to its solubility in water. The free acid form has a slightly lower molecular weight of 504.5 g/mol .

The following table summarizes the key physical and chemical properties of Acid Red 186:

Synthesis and Production

Synthetic Pathways

The synthesis of Acid Red 186 involves a series of chemical reactions, primarily centered around diazotization and coupling processes. The production generally follows a two-step approach:

-

Diazotization of an aromatic amine to form diazonium salt

-

Coupling of the diazonium salt with a suitable coupling component to form the azo linkage

This method enables industrial-scale production with high yields and purity levels suitable for commercial applications. The chromium complexation step is critical for the dye's stability and colorfast properties, distinguishing it from simpler azo dyes.

Industrial Production

The industrial production of Acid Red 186 is carried out by numerous chemical companies worldwide. According to market availability data, suppliers include Dragon Chemical Group, Kelco Chemicals, Chemay International Trading, Arihant Dyechem, and Amritlal Chemaux among others . The widespread availability from multiple manufacturers indicates the dye's commercial importance and established production methods.

Chemical Reactions and Mechanisms

Key Reactions

Acid Red 186 participates in various chemical reactions that are fundamental to its application in dyeing processes. These reactions are primarily governed by its functional groups and the azo linkage.

Dyeing Mechanism

The mechanism of action for Acid Red 186 in dyeing applications primarily involves electrostatic interactions between the dye molecules and textile fibers. The presence of ionic groups in the dye structure allows for strong attraction to negatively charged sites on the fibers. This results in:

-

Initial adsorption onto the fiber surface

-

Penetration into the fiber structure

-

Formation of ionic bonds for color fixation

-

Development of stable dye-fiber complexes

The metal-complex nature of the dye enhances its binding affinity and improves colorfastness compared to non-metallized alternatives.

Applications

Acid Red 186 finds extensive applications across various industries, with particular significance in textile dyeing processes. Its chromium complex structure provides excellent wash fastness and light fastness properties.

Textile Industry Applications

The primary application of Acid Red 186 is in the dyeing of:

-

Wool fibers

-

Nylon and other polyamides

-

Silk and protein-based textiles

-

Specialized leather products

The dye's ability to form strong bonds with these materials results in vibrant pink-red coloration with excellent resistance to fading and washing.

Other Applications

Beyond textiles, Acid Red 186 has been utilized in:

-

Specialized paper coloration

-

Certain ink formulations

-

Analytical chemistry as an indicator dye

-

Research applications for studying degradation processes

Environmental Considerations

Photocatalytic Degradation

Recent research has focused on the environmental impact of Acid Red 186 and methods for its removal from wastewater. One significant approach involves photocatalytic degradation using various catalysts.

A study demonstrated that methylene blue immobilized resin (MBIR) Dowex 11 can effectively function as a photocatalyst for removing Acid Red 186 from aqueous solutions . The photocatalytic process generates reactive species such as hydroxyl radicals (- OH) and superoxide ions (O2-) that attack the azo bond, leading to the breakdown of the dye into simpler organic compounds, ultimately producing CO2 and H2O .

Kinetic Parameters

Kinetic studies have revealed important insights into the degradation behavior of Acid Red 186. Under optimized conditions, the photocatalytic degradation follows pseudo-first-order kinetics with a rate constant (K) of 1.33 × 10-2 min-1 . The following table presents the optimal conditions for photocatalytic degradation of Acid Red 186:

The degradation reaction can be represented by the following sequence:

-

Dye + Light Radiations → Dye*¹

-

Dye¹ → Dye³ (via intersystem crossing)

-

Dye*³ + Catalyst → Dye⁺ + Catalyst(e⁻)

-

Catalyst(e⁻) + O₂ → Catalyst + O₂⁻

-

Dye⁺ + OH⁻ → Dye + - OH

-

Dye/Dye⁺ + - OH → Degradation Products

This mechanistic pathway provides a framework for understanding how photocatalytic processes can effectively remediate wastewater containing Acid Red 186 .

Analytical Methodologies

Identification and Characterization

Analytical methods for identifying and characterizing Acid Red 186 include:

-

UV-Visible spectroscopy (λmax at 455 nm)

-

Infrared spectroscopy for functional group identification

-

Mass spectrometry for molecular weight confirmation

-

Nuclear Magnetic Resonance for structural elucidation

These techniques are essential for quality control in industrial production and for research purposes .

Quantitative Analysis

The quantitative determination of Acid Red 186 in various matrices can be achieved through spectrophotometric methods. The dye removal efficiency (X%) can be calculated using the following equation:

X% = (Ci - Ct / Ci) × 100

Where Ci and Ct represent the optical densities of the dye solution at initial time and at time t, respectively . This approach enables monitoring of degradation processes and assessment of treatment efficiencies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume